
Manganese chlorideoxide (MnClO3) (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese chlorideoxide (MnClO3) (9CI) is a chemical compound with the molecular formula ClMnO3. It is a manganese-based compound that has garnered interest due to its unique properties and potential applications in various fields. Manganese is an essential transition metal found in the Earth’s crust and is known for its diverse oxidation states, which contribute to the compound’s reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese chlorideoxide can be synthesized through the reaction of manganese(II) sulfate with barium chlorate. The process involves removing water by boiling under vacuum conditions, followed by cooling to -80°C to obtain a pink solid. The solid is then cleaned with liquid nitrogen and potassium hydroxide to remove decomposition products .
Industrial Production Methods
Industrial production of manganese chlorideoxide typically involves the use of manganese sulfate and chlorate salts. The reaction conditions are carefully controlled to ensure the stability of the compound, as it is known to be unstable even in dilute solutions. The compound is usually handled at low temperatures to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Manganese chlorideoxide undergoes various types of chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of manganese.
Substitution: Chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine gas or bromine.
Major Products Formed
Oxidation: Higher oxidation states of manganese, such as manganese dioxide (MnO2).
Reduction: Lower oxidation states of manganese, such as manganese(II) chloride (MnCl2).
Substitution: Compounds with substituted halogens or functional groups.
Scientific Research Applications
Manganese chlorideoxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in biological systems and enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a contrast agent in imaging techniques.
Industry: Utilized in the production of manganese-based materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of manganese chlorideoxide involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, manganese can act as a cofactor for enzymes, facilitating enzymatic reactions. The compound’s reactivity is attributed to the multiple oxidation states of manganese, which allow it to participate in electron transfer processes and catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Manganese(II) chloride (MnCl2): A stable manganese compound with similar reactivity but different oxidation state.
Manganese(III) chloride (MnCl3):
Manganese(II) chlorate (Mn(ClO3)2): An unstable compound with similar chlorate groups but different manganese oxidation state
Uniqueness
Manganese chlorideoxide is unique due to its specific oxidation state and the presence of both chloride and oxide groups
Properties
Molecular Formula |
ClMnO3-7 |
|---|---|
Molecular Weight |
138.39 g/mol |
IUPAC Name |
manganese;oxygen(2-);chloride |
InChI |
InChI=1S/ClH.Mn.3O/h1H;;;;/q;;3*-2/p-1 |
InChI Key |
ILAJITVPELNHPG-UHFFFAOYSA-M |
Canonical SMILES |
[O-2].[O-2].[O-2].[Cl-].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


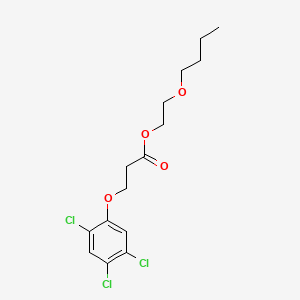

![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
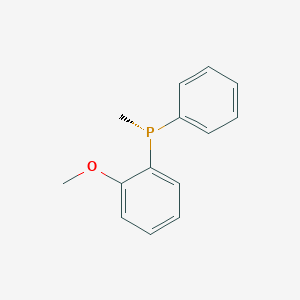
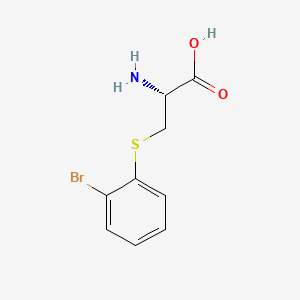
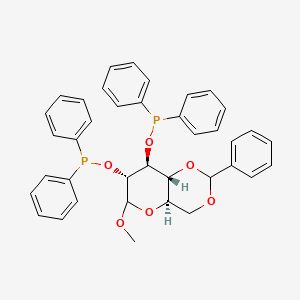
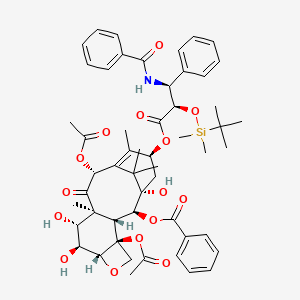
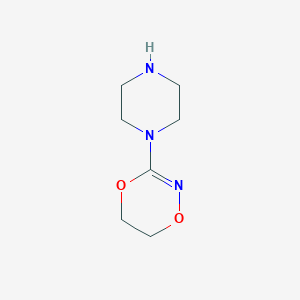

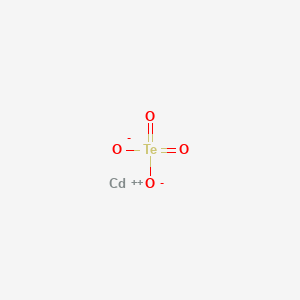
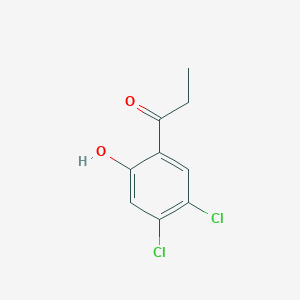
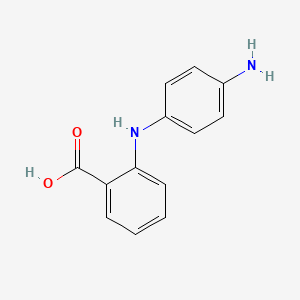
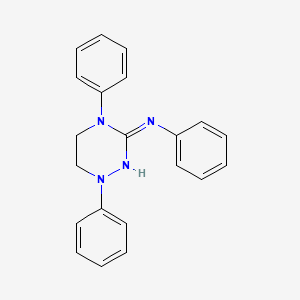
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
